2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol
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Overview
Description
“2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 774192-30-2 . It has a molecular weight of 291.78 . The IUPAC name for this compound is 2-({3-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 49-50 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol exhibit antimicrobial properties. For instance, compounds such as 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile have been synthesized and tested for their effectiveness against various bacteria and fungi (Guna, Bhadani, Purohit, & Purohit, 2015).
Enzyme Inactivation Studies
Certain derivatives of this compound have been studied for their ability to inactivate enzymes such as monoamine oxidase B (MAO-B). For example, 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone is known to be a potent, time-dependent irreversible inactivator of MAO-B, providing insights into the mechanisms of enzyme inactivation (Ding & Silverman, 1993).
Conformational Studies
The conformational distribution of related compounds has been studied using techniques like NMR and IR spectroscopy. These studies are essential for understanding the molecular structure and potential biological interactions of such compounds (Spassov & Stefanova, 1977).
Synthesis of Heterocyclic Systems
These compounds are also used in the synthesis of various heterocyclic systems, which are crucial in the development of new drugs and materials. For instance, derivatives have been utilized in the preparation of pyridopyrimidinones and other related heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).
Antitumor Activity
Compounds derived from this compound have been explored for their potential antitumor properties. For example, research on tertiary amino alcohols of the piperazine series and their dihydrochlorides has shown promising effects on tumor DNA methylation processes (Hakobyan et al., 2020).
Corrosion Inhibition
In the field of materials science, certain phosphonate derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. This has significant implications for industrial processes like metal pickling (Gupta et al., 2017).
Fungicidal Activity
Some derivatives have also been found to exhibit fungicidal activity. Research into compounds like methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate demonstrated moderate activity against fungi like Rhizoctonia solani (Liu et al., 2014).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding . The presence of the methoxy group and the amino group suggests potential for both donor and acceptor interactions in hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to influence various pathways, including those involved in signal transduction and metabolic processes .
Pharmacokinetics
The presence of polar groups (such as the hydroxyl and amino groups) and nonpolar groups (such as the aromatic rings) suggests that it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption and distribution .
Result of Action
Based on its structure, it may have potential effects on cellular signaling or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially influencing its interactions with targets .
Properties
IUPAC Name |
2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYKKFJNKCCMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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